molecular formula C19H15F2N5O2 B2642443 N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-63-0

N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2642443
CAS No.: 946310-63-0
M. Wt: 383.359
InChI Key: NCSYLNXSIOAPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazine core. This structure is substituted with a 2,6-difluorobenzyl group at the N-position and a phenyl group at the 8-position of the tetrahydroimidazotriazine ring. The compound is synthesized via condensation reactions involving 1-aryl-2-hydrazinoimidazolines, followed by cyclization and functionalization steps .

Key structural attributes include:

  • 2,6-Difluorobenzyl substituent: Enhances lipophilicity and metabolic stability while influencing receptor binding.
  • 8-Phenyl group: Contributes to π-π stacking interactions, modulating selectivity in biological systems.

Biological studies highlight its antiproliferative and anticancer activities, particularly against cell lines such as HepG2 (hepatocarcinoma) . Its mechanism may involve inhibition of kinase pathways or DNA intercalation, though further validation is needed.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N5O2/c20-14-7-4-8-15(21)13(14)11-22-17(27)16-18(28)26-10-9-25(19(26)24-23-16)12-5-2-1-3-6-12/h1-8H,9-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSYLNXSIOAPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=NN=C2N1C3=CC=CC=C3)C(=O)NCC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,6-difluorobenzylamine with a suitable precursor, followed by cyclization and functionalization reactions to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as reaction time, temperature, and reagent concentrations, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.

    Biology: It has shown promise in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical properties make it suitable for use in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

(a) Core Structure Variations

  • Imidazotriazine vs.
  • Imidazotriazine vs. Benzamide : Diflubenzuron () shares the 2,6-difluorobenzamide motif but lacks the fused heterocyclic core, resulting in pesticidal rather than anticancer activity .

(b) Substituent Effects

  • 2,6-Difluorobenzyl Group : Common to both the target compound and Compound 10, this group enhances binding to hydrophobic pockets in biological targets. However, its placement on a piperidine vs. imidazotriazine core alters target specificity .
  • 8-Phenyl vs. 8-Aryl Groups : The target compound’s 8-phenyl group may improve selectivity compared to broader 8-aryl derivatives (e.g., ethyl formate analogues), where bulkier substituents reduce bioavailability .
  • Carboxamide vs.

Biological Activity

N-(2,6-difluorobenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Core Structure : Tetrahydroimidazo[2,1-c][1,2,4]triazine
  • Substituents : A difluorobenzyl group and a phenyl group
  • Functional Groups : Carbonyl and carboxamide groups

Molecular Formula

C21H19F2N5O3C_{21}H_{19}F_2N_5O_3

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-8-phenyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Antimicrobial Activity

Research indicates that derivatives of the imidazo[2,1-c][1,2,4]triazine core exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures possess broad-spectrum antibacterial activity against various pathogens.

Case Study: Antitubercular Activity

A related compound demonstrated excellent in vitro activity against Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This suggests potential for further development as an antitubercular agent .

Antiviral Activity

The compound has been investigated for its ability to inhibit viral replication. The mechanism typically involves interference with viral enzymes or receptors essential for the viral life cycle.

Anticancer Properties

Several studies have reported the anticancer potential of imidazo[2,1-c][1,2,4]triazine derivatives. These compounds often induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The binding of these compounds to specific molecular targets can modulate cell signaling pathways involved in cell proliferation and survival.

Research Findings

In a study focusing on similar compounds:

  • Compounds exhibited cytotoxicity against various cancer cell lines.
  • The presence of electron-withdrawing groups on the phenyl ring enhanced biological activity .

Comparative Biological Activity Table

Activity Type Related Compound Target MIC/IC50
AntibacterialCompound 5fMycobacterium smegmatis50 µg/mL
AntiviralNot specifiedViral enzymesNot quantified
AnticancerVarious derivativesCancer cell linesIC50 values vary

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : Compounds may act as enzyme inhibitors by binding to active sites or allosteric sites.
  • Receptor Modulation : Interaction with cellular receptors can alter signaling pathways.
  • DNA Interaction : Some derivatives may intercalate into DNA or inhibit topoisomerases.

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The synthesis typically involves multi-step heterocyclic assembly. Key steps include:

  • Coupling reactions : Amide bond formation between the difluorobenzylamine moiety and the imidazo-triazine core, using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
  • Cyclization : Acid- or base-mediated cyclization to form the imidazo-triazine ring, often under reflux conditions .
  • Purification : Column chromatography (SiO₂, gradient elution with cyclohexane:EtOAc) is critical for isolating the pure product .

Q. How is structural characterization performed for this compound?

A combination of spectroscopic and analytical methods is essential:

  • NMR : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorine integration .
  • Mass spectrometry : High-resolution MS (HRMS) or LC-MS for molecular weight validation .
  • X-ray crystallography : Optional but valuable for unambiguous confirmation of the fused heterocyclic structure .

Q. What analytical methods are suitable for assessing purity?

  • HPLC : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection at 254 nm .
  • TLC : Monitoring reaction progress using silica gel plates and fluorescent indicators .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield?

  • Variables : Key factors include temperature, reaction time, stoichiometry of reagents (e.g., coupling agents), and solvent polarity .
  • Statistical modeling : Response surface methodology (RSM) identifies optimal conditions. For example, a central composite design might reveal that a 1.2:1 molar ratio of carboxamide to difluorobenzylamine maximizes yield .
  • Flow chemistry : Continuous-flow systems improve reproducibility and reduce side reactions .

Q. What strategies resolve contradictory bioactivity data across assay platforms?

Contradictions may arise from assay-specific variables:

  • Cell line variability : Validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) and use standardized viability assays (e.g., MTT) .
  • Data normalization : Normalize results to internal controls (e.g., housekeeping genes) and apply statistical tests (ANOVA with post-hoc analysis) .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can computational modeling predict metabolic stability?

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic sites (e.g., CYP450-mediated oxidation of the difluorobenzyl group) .
  • Docking studies : Molecular docking into cytochrome P450 enzymes (e.g., CYP3A4) identifies potential metabolic hotspots .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What methods mitigate fluorine-related instability during storage?

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation .
  • Moisture control : Use desiccants (e.g., silica gel) in sealed containers, as fluorinated compounds may hydrolyze in humid conditions .
  • Temperature : Stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways, with LC-MS tracking .

Methodological Guidance for Data Interpretation

Q. How to analyze regioselectivity in heterocyclic ring formation?

  • Isotopic labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ring closure mechanisms .
  • Kinetic studies : Monitor intermediate formation via time-resolved NMR or in situ IR spectroscopy .

Q. What approaches validate target engagement in enzyme inhibition studies?

  • SPR assays : Measure binding kinetics (KD, kon/koff) between the compound and purified enzyme .
  • Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells under varying temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.